7-Methylimidazo[1,2-a]pyridin-6-amine
CAS No.: 1215984-92-1
Cat. No.: VC0108724
Molecular Formula: C8H9N3
Molecular Weight: 147.181
* For research use only. Not for human or veterinary use.
![7-Methylimidazo[1,2-a]pyridin-6-amine - 1215984-92-1](/images/no_structure.jpg)
Specification
CAS No. | 1215984-92-1 |
---|---|
Molecular Formula | C8H9N3 |
Molecular Weight | 147.181 |
IUPAC Name | 7-methylimidazo[1,2-a]pyridin-6-amine |
Standard InChI | InChI=1S/C8H9N3/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,9H2,1H3 |
Standard InChI Key | UCIOIZSVWRSEDL-UHFFFAOYSA-N |
SMILES | CC1=CC2=NC=CN2C=C1N |
Introduction
Chemical Properties and Structure
Structural Characteristics
7-Methylimidazo[1,2-a]pyridin-6-amine consists of a fused ring system with an imidazole ring connected to a pyridine ring, creating the imidazo[1,2-a]pyridine core structure. This compound features a methyl group at the 7-position and an amino group at the 6-position, giving it unique chemical and biological properties. The presence of these functional groups significantly influences its reactivity and potential applications in pharmaceutical development.
Physical and Chemical Properties
The compound exhibits several important physical and chemical properties that define its behavior in various chemical environments. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1215984-92-1 |
Molecular Formula | C₈H₉N₃ |
Molecular Weight | 147.177 g/mol |
Exact Mass | 147.079651 |
Density | 1.3±0.1 g/cm³ |
LogP | 0.98 |
Index of Refraction | 1.667 |
The compound's molecular formula indicates the presence of three nitrogen atoms, contributing to its basic character and potential for hydrogen bonding . Its relatively low molecular weight suggests good potential for cellular permeability, an important consideration in drug development. The LogP value of 0.98 indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability .
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
The synthesis of 7-Methylimidazo[1,2-a]pyridin-6-amine can be achieved through several synthetic routes, drawing parallels from methods used for similar imidazo[1,2-a]pyridine derivatives. Common approaches may include:
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Condensation reactions involving appropriately substituted pyridines and α-bromoacetones
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Microwave-assisted synthesis for improved yields and shorter reaction times
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Metal-catalyzed coupling reactions using palladium or copper catalysts
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Regioselective functionalization of the imidazo[1,2-a]pyridine core
These methods often require careful control of reaction conditions to ensure regioselectivity and to maximize yields. The amino group at the 6-position can be introduced through various strategies, including direct amination or reduction of corresponding nitro intermediates.
Purification and Characterization
After synthesis, purification techniques such as column chromatography, recrystallization, and preparative HPLC are commonly employed to obtain high-purity samples. The compound can be characterized using various analytical methods, including:
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¹H and ¹³C NMR spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Elemental analysis for composition determination
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X-ray crystallography for definitive structural elucidation
These characterization methods ensure the identity and purity of the synthesized compound, which is critical for subsequent applications in biological testing and chemical research.
Chemical Reactivity
Functional Group Reactivity
The presence of both the amino group at the 6-position and the imidazo[1,2-a]pyridine core structure confers distinct reactivity patterns to 7-Methylimidazo[1,2-a]pyridin-6-amine. The amino group can participate in various reactions, including:
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Acylation to form amide derivatives
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Alkylation to produce secondary and tertiary amines
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Diazotization followed by various transformations (Sandmeyer reactions)
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Formation of imines and enamines
The imidazo[1,2-a]pyridine core itself can undergo electrophilic aromatic substitution reactions, though with regioselectivity influenced by the existing substituents. The methyl group at the 7-position can also serve as a site for further functionalization through oxidation or radical-mediated processes.
Coordination Chemistry
The nitrogen atoms in the imidazo[1,2-a]pyridine system, along with the amino group, provide potential coordination sites for metal complexation. These metal complexes may exhibit interesting catalytic properties or biological activities different from the free ligand. Studies on similar imidazopyridine derivatives have shown potential applications in medicinal inorganic chemistry and catalysis.
Structural Comparisons with Related Compounds
Isomeric and Analogous Compounds
7-Methylimidazo[1,2-a]pyridin-6-amine can be compared with structurally related compounds to understand the impact of positional isomerism and substitution patterns. For instance, 2-methylimidazo[1,2-a]pyridin-6-amine represents a positional isomer with the methyl group at position 2 instead of position 7 .
These compounds differ in their physical properties, chemical reactivity, and potentially their biological activities due to the altered electronic distribution and steric effects. Comparative studies of such analogues provide valuable insights into structure-activity relationships.
Biological Activity Differences
The positioning of functional groups on the imidazo[1,2-a]pyridine scaffold significantly impacts biological activity. For example, the [(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine derivative has a different substitution pattern with the amine functionality as a side chain at position 2 rather than directly attached to the ring at position 6 . Such structural variations can lead to different binding modes with biological targets and consequently different pharmacological profiles.
Applications in Scientific Research
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives have garnered significant interest in pharmaceutical research due to their broad spectrum of biological activities. Although specific data for 7-Methylimidazo[1,2-a]pyridin-6-amine is limited in the provided search results, related compounds in this class have shown:
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Antimicrobial activity against various bacterial strains
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Antiviral properties, particularly against influenza and hepatitis viruses
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Anticancer potential through various mechanisms
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Anti-inflammatory and analgesic effects
The amino group at position 6 provides an excellent handle for further derivatization, allowing the creation of libraries of compounds for structure-activity relationship studies and optimization of biological activities.
Building Block in Organic Synthesis
Beyond its direct applications, 7-Methylimidazo[1,2-a]pyridin-6-amine serves as a valuable building block in organic synthesis. The amine functionality allows for various transformations, enabling the construction of more complex molecular structures. This versatility makes it a potentially useful intermediate in the synthesis of combinatorial libraries for drug discovery programs.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Several analytical methods can be employed for the detection and quantification of 7-Methylimidazo[1,2-a]pyridin-6-amine:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
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Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection
These methods can be optimized for sensitivity, selectivity, and reproducibility depending on the specific application requirements.
Spectroscopic Methods
Spectroscopic techniques provide complementary approaches for the identification and structural characterization of the compound:
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UV-Visible spectroscopy can be used for quantitative analysis due to the aromatic nature of the compound
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Infrared spectroscopy can identify characteristic functional groups, including the amine and aromatic rings
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Fluorescence spectroscopy may be applicable if the compound exhibits fluorescent properties, which is common for many imidazo[1,2-a]pyridine derivatives
Computational Studies and Predicted Properties
Predicted Physical Properties
Computational chemistry provides valuable predictions for properties that may be difficult to measure experimentally. For 7-Methylimidazo[1,2-a]pyridin-6-amine, predicted properties such as collision cross-section values can be calculated for various ionic forms, as shown in the table below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 148.08693 | 127.0 |
[M+Na]⁺ | 170.06887 | 140.8 |
[M+NH₄]⁺ | 165.11347 | 136.2 |
[M+K]⁺ | 186.04281 | 136.1 |
[M-H]⁻ | 146.07237 | 129.3 |
[M+Na-2H]⁻ | 168.05432 | 134.5 |
[M]⁺ | 147.07910 | 129.6 |
[M]⁻ | 147.08020 | 129.6 |
These collision cross-section values are particularly useful for mass spectrometry-based identification and characterization .
Structure-Based Drug Design Applications
Computational approaches such as molecular docking and molecular dynamics simulations can be employed to investigate the potential interactions of 7-Methylimidazo[1,2-a]pyridin-6-amine with biological targets. These studies can provide insights into:
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Binding modes with potential protein targets
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Structure-activity relationships to guide structural modifications
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Pharmacophore features essential for biological activity
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Prediction of ADME properties (Absorption, Distribution, Metabolism, Excretion)
Such computational predictions complement experimental studies and can accelerate the process of drug discovery and development.
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